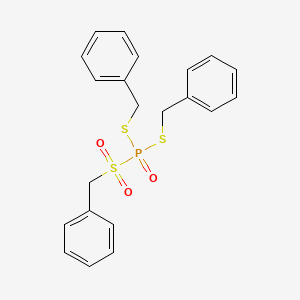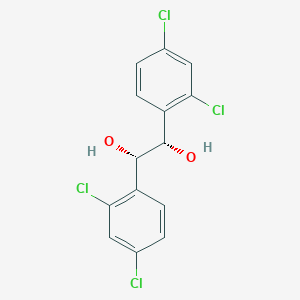
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H10Cl4O2 and a molecular weight of 352.04 g/mol . This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a 1,2-ethanediol backbone, and it exists in the (1S,2S)-stereoisomeric form .
Preparation Methods
The synthesis of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- can be compared with similar compounds such as:
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2R)-: The (1R,2R)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2S)-: The (1R,2S)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2R)-: The (1S,2R)-stereoisomer of the compound.
The uniqueness of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
671808-87-0 |
|---|---|
Molecular Formula |
C14H10Cl4O2 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2,4-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H10Cl4O2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14,19-20H/t13-,14-/m0/s1 |
InChI Key |
GMOAFUYDLNHTAZ-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@H](C2=C(C=C(C=C2)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

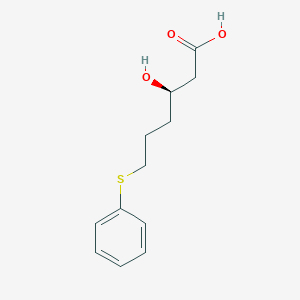
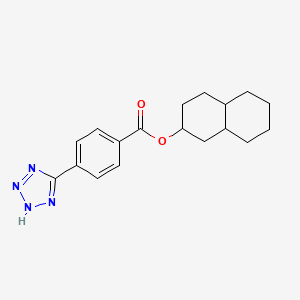

![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
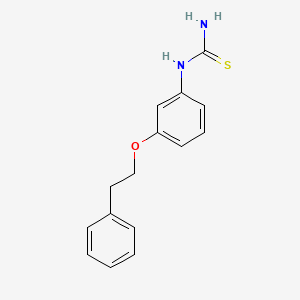
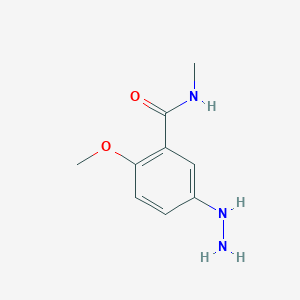
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
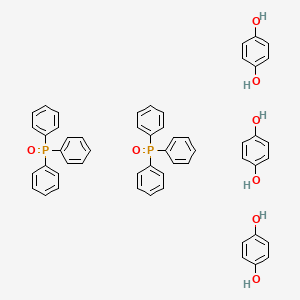
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

